molecular formula C9H15F2NO2 B12843239 (1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine

(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine

Cat. No.: B12843239
M. Wt: 207.22 g/mol
InChI Key: HLOCSGMTWCZIAE-RQJHMYQMSA-N
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Description

(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine: is a synthetic organic compound characterized by its unique molecular structure. This compound features a dioxolane ring, a difluorobutene moiety, and an amine group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine typically involves multiple steps. One common method includes the formation of the dioxolane ring followed by the introduction of the difluorobutene moiety and the amine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the difluorobutene moiety, converting it into a more saturated form.

    Substitution: The dioxolane ring and the difluorobutene moiety can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry: Industrially, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • (1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
  • (1S,4S,4aS)-1-Isopropyl-4,7-dimethyl-1,2,3,4,4a,5-hexahydronaphthalene

Uniqueness: Compared to similar compounds, (1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine stands out due to its unique combination of a dioxolane ring, a difluorobutene moiety, and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine

InChI

InChI=1S/C9H15F2NO2/c1-4-9(10,11)7(12)6-5-13-8(2,3)14-6/h4,6-7H,1,5,12H2,2-3H3/t6-,7+/m1/s1

InChI Key

HLOCSGMTWCZIAE-RQJHMYQMSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](C(C=C)(F)F)N)C

Canonical SMILES

CC1(OCC(O1)C(C(C=C)(F)F)N)C

Origin of Product

United States

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